(S)-linalool is the (S)-enantiomer of linalool. It is an enantiomer of a (R)-linalool.
(+)-Linalool
CAS No.: 126-90-9
Cat. No.: VC21009005
Molecular Formula: C10H18O
Molecular Weight: 154.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 126-90-9 |
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Molecular Formula | C10H18O |
Molecular Weight | 154.25 g/mol |
IUPAC Name | (3S)-3,7-dimethylocta-1,6-dien-3-ol |
Standard InChI | InChI=1S/C10H18O/c1-5-10(4,11)8-6-7-9(2)3/h5,7,11H,1,6,8H2,2-4H3/t10-/m1/s1 |
Standard InChI Key | CDOSHBSSFJOMGT-SNVBAGLBSA-N |
Isomeric SMILES | CC(=CCC[C@@](C)(C=C)O)C |
SMILES | CC(=CCCC(C)(C=C)O)C |
Canonical SMILES | CC(=CCCC(C)(C=C)O)C |
Introduction
Chemical Identity and Structure
(+)-Linalool refers specifically to the (S)-(+) enantiomer of linalool (3,7-dimethyl-1,6-octadien-3-ol), with the molecular formula C₁₀H₁₈O. This acyclic monoterpenoid contains a chiral carbon atom that creates distinct stereoisomers with different olfactory and biological properties . The (+) designation refers to its dextrorotatory optical activity, while the (S) prefix indicates its absolute configuration according to the Cahn-Ingold-Prelog priority rules.
Physical and Chemical Properties
The physical and chemical properties of (S)-(+)-linalool are presented in the following table:
Property | Value | Unit |
---|---|---|
Molecular Weight | 154.25 | g/mol |
Physical State | Colorless liquid | - |
Boiling Point | 517.87 | K |
Melting Point | 244.90 | K |
Critical Temperature (Tc) | 697.57 | K |
Critical Pressure (Pc) | 2581.96 | kPa |
Critical Volume (Vc) | 0.566 | m³/kmol |
Enthalpy of Formation (ΔfH° gas) | -177.85 | kJ/mol |
Enthalpy of Vaporization (ΔvapH°) | 52.61 | kJ/mol |
LogP (octanol/water) | 2.670 | - |
Odor Threshold | 7.4 | ppb |
Odor Character | Sweet, floral, petitgrain-like | - |
Natural Occurrence and Distribution
(+)-Linalool occurs naturally in numerous plant species, particularly in essential oils. Its distribution in nature is distinct from its enantiomer, (R)-(-)-linalool.
Plant Sources
The (S)-(+) enantiomer is found predominantly in:
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Coriander (Coriandrum sativum L.)
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Cymbopogon (Cymbopogon martini var. martinii)
In contrast, (R)-(-)-linalool is more commonly found in lavender, bay laurel, and sweet basil. This differential distribution of linalool enantiomers among plant species serves as a useful chemotaxonomic marker .
Biosynthesis
In plants, (+)-linalool is synthesized via the terpene biosynthetic pathway. A key enzyme, (S)-(+)-linalool synthase (LIS), catalyzes the conversion of geranyl pyrophosphate to (S)-(+)-linalool. Research has identified that genetic variation in linalool synthase genes impacts the emission levels of linalool in plant populations .
Sensory Characteristics
The sensory properties of (+)-linalool differ distinctly from its enantiomer, highlighting the importance of stereochemistry in olfactory perception.
Odor Profile
(+)-Linalool is characterized by:
By comparison, (R)-(-)-linalool possesses a more woody, lavender-like scent with a lower odor threshold of 0.8 ppb. These distinct olfactory profiles result from differential interactions with olfactory receptors .
Synthesis and Production
Industrial Methods
Commercial production of (+)-linalool involves either extraction from natural sources or chemical synthesis. The primary industrial synthesis route involves:
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Selective catalytic hydrogenation of dehydrolinalool
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Utilization of catalysts including palladium, rhodium, platinum, or nickel on carriers such as Al₂O₃ or CaCO₃
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Modification with elements like lead, bismuth, or manganese to enhance selectivity
Under optimal reaction conditions (60°C and 0.4 MPa), both conversion rates and yield can exceed 99% .
Biological Activities
(+)-Linalool demonstrates numerous biological activities that may explain its therapeutic potential.
Anxiolytic Properties
Studies have shown that (+)-linalool exhibits dose-dependent anxiolytic effects. In animal models, it has been demonstrated to:
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Decrease anxiety-like behaviors in open field and elevated plus maze tests
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Increase exploratory behaviors
Antidepressant Effects
(+)-Linalool has shown antidepressant-like properties in experimental models:
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Increased mobility in the forced swim test
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Effects blocked by 5-HT1A receptor antagonist (WAY 100635), indicating serotonergic mechanisms
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Alterations in monoamine neurotransmitter levels in key brain regions
Anti-inflammatory and Antioxidant Effects
Research has demonstrated that (+)-linalool possesses significant anti-inflammatory and antioxidant properties:
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Suppression of pro-inflammatory pathways and cytokine production (e.g., nitric oxide, NF-κB, TNF-α, IL-6, IL-1β)
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Inhibition of pro-inflammatory histamine release from mast cells
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Protection against peripheral inflammation induced by bacterial endotoxins
Gene Expression Modulation
(+)-Linalool modulates gene expression in stress-response pathways:
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Modification of 316 genes related to cell-to-cell signaling and nervous system development in stressed rats
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Restoration of 560 stress-induced probe sets to normal expression levels
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Upregulation of neurotransmitters including oxytocin and neuropeptide Y following stress
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Restoration of dopamine, acetylcholine, and glutamate levels
Ecological Significance
(+)-Linalool plays important roles in ecological interactions, particularly in plant-insect relationships.
Plant-Insect Interactions
Studies have revealed that (+)-linalool serves as:
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A mediator of diverse ecological interactions
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An attractant for both herbivores and their predators
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An indirect defense compound produced by plants such as wild tobacco (Nicotiana attenuata) against specialist herbivores like Manduca sexta
Interestingly, the emission of (+)-linalool varies significantly across plant populations due to genetic factors. In Nicotiana attenuata, the presence or absence of a 766-bp sequence in the linalool synthase gene (NaLIS) underlies the variation in linalool emissions across natural accessions .
Industrial Applications
Fragrance and Flavor Industry
The pleasant olfactory profile of (+)-linalool makes it valuable in various consumer products:
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Perfumery: Component in floral and sweet fragrance compositions
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Cosmetics: Included in personal care products for its aroma
Insect Management
(+)-Linalool demonstrates efficacy as a natural insect repellent and insecticide:
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Toxic effects against certain insect species including Tribolium castaneum (rust-red flour beetle) and Oryzaephilus surinamensis (saw-toothed grain beetle)
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High mortality rates against Dinoderus bifloveatus (false powder post beetle) within 24-48 hours of exposure
Current Research and Future Perspectives
Recent research continues to expand our understanding of (+)-linalool:
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Identification and characterization of linalool synthase genes in various plant species
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Investigation of structure-activity relationships to develop more effective therapeutic agents
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Exploration of potential applications in stress-related disorders, anxiety, and depression
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Studies on the ecological roles of linalool enantiomers in plant defense and pollinator attraction
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